molecular formula C26H22N4O3S B2937175 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide CAS No. 959504-92-8

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2937175
CAS No.: 959504-92-8
M. Wt: 470.55
InChI Key: VNSRKSVDMGBYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-Benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a fused imidazo[1,2-c]quinazolinone core. The compound is characterized by a benzyl substituent at position 2 of the imidazoquinazoline ring and a sulfanyl-linked acetamide group substituted with a 2-methoxyphenyl moiety. The compound’s structural determination and refinement likely rely on crystallographic tools such as SHELXL, a program widely used for small-molecule refinement .

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-33-22-14-8-7-13-20(22)27-23(31)16-34-26-29-19-12-6-5-11-18(19)24-28-21(25(32)30(24)26)15-17-9-3-2-4-10-17/h2-14,21H,15-16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSRKSVDMGBYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multi-step reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe or tool for studying biological processes.

    Medicine: Its structure suggests potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Core Structure Substituents Key Features
Target Compound Imidazo[1,2-c]quinazolinone 2-Benzyl, 5-sulfanylacetamide (2-methoxyphenyl) Enhanced lipophilicity due to benzyl; potential steric hindrance from 2-methoxy group
2-[(2-Butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide () Imidazo[1,2-c]quinazolinone 2-Butan-2-yl, 5-sulfanylacetamide (3-methoxyphenyl) Reduced lipophilicity compared to benzyl; 3-methoxy may improve solubility but alter binding interactions
N-Cyclohexyl-3-[5-(sulfanylacetamide)-3-oxo-imidazoquinazolin-2-yl]propanamide () Imidazo[1,2-c]quinazolinone Cyclohexyl-propanamide chain Bulky cyclohexyl group may reduce membrane permeability; extended chain could influence pharmacokinetics
2-[(5-Benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide () 1,2,4-Triazole Benzyl-triazole, phenylethyl-acetamide Triazole core offers distinct hydrogen-bonding potential; phenylethyl may enhance aromatic stacking
2-[[5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide () 1,2,4-Triazole Benzothiazole, hydroxypropyl Hydroxypropyl improves aqueous solubility; benzothiazole introduces π-π interactions

Biological Activity

The compound 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a member of the imidazoquinazoline family, which has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anticancer and antimicrobial activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C27H24N4O2SC_{27}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 480.57 g/mol. The structure consists of:

  • An imidazo[1,2-c]quinazoline core
  • A benzyl group
  • A methoxyphenylacetamide moiety

This unique structural arrangement contributes to its diverse biological activity.

Anticancer Properties

Research indicates that compounds within the imidazoquinazoline class exhibit significant anticancer properties. The mechanism of action typically involves:

  • Enzyme Inhibition : Compounds can inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : They may trigger programmed cell death in cancerous cells.

Case Study :
A study published in the Journal of Medicinal Chemistry evaluated various imidazoquinazoline derivatives against human cancer cell lines. The findings demonstrated that modifications in the structure significantly influenced anticancer potency. For instance, related compounds showed IC50 values indicating effective inhibition of cell growth:

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Related Compound AMCF-712.50
Related Compound BBel-740217.82

Antimicrobial Activity

The compound also exhibits notable antimicrobial activity against various pathogens. Its oil-soluble nature enhances bioavailability and distribution within biological systems.

Research Findings :
Studies have shown that imidazoquinazoline derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. The antimicrobial mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Antimicrobial Screening Results :

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Related Compound CS. aureus15 µg/mL
Related Compound DPseudomonas aeruginosa20 µg/mL

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its oil-soluble nature may enhance absorption and distribution in vivo. Understanding these properties is crucial for developing effective therapeutic applications.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of this compound?

Answer:
The synthesis typically involves coupling reactions between sulfur-containing intermediates and acetamide derivatives. For example:

  • Step 1: React 2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-thiol with chloroacetyl chloride in dioxane at 20–25°C, using triethylamine as a base to neutralize HCl byproducts .
  • Step 2: Introduce the 2-methoxyphenylacetamide moiety via nucleophilic substitution. Monitor reaction progress by TLC (e.g., chloroform:methanol 7:3) .
  • Optimization: Adjust stoichiometry (1.2–1.5 eq of hydrazine hydrate) and reflux time (4–6 hours) to improve yield .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR: Verify substituent positions (e.g., benzyl, methoxyphenyl) via characteristic shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy at δ ~3.8 ppm) .
  • LC-MS: Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) and purity (>95%) .
  • Elemental Analysis: Compare calculated vs. observed C, H, N, S percentages (e.g., ±0.3% deviation) .

Advanced: What computational strategies can predict reaction pathways for derivatives of this compound?

Answer:

  • Reaction Path Search: Employ quantum chemical calculations (e.g., DFT) to model intermediates and transition states. Tools like Gaussian or ORCA can optimize geometries and calculate activation energies .
  • Machine Learning: Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, temperature) for novel derivatives .
  • Feedback Loop: Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions iteratively .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Standardized Assays: Re-evaluate activity under controlled conditions (e.g., fixed cell lines, consistent IC50 protocols). For example, discrepancies in anti-cancer efficacy may arise from variable cell viability assays .
  • Dose-Response Analysis: Perform multi-concentration tests (e.g., 0.1–100 µM) to identify non-linear effects .
  • Mechanistic Studies: Use techniques like SPR (surface plasmon resonance) or microscale thermophoresis to validate target binding affinity .

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Recrystallization: Use ethanol-DMF (1:1) to remove unreacted starting materials .
  • Column Chromatography: Employ silica gel with gradient elution (e.g., hexane:ethyl acetate 3:1 to 1:2) for polar impurities .
  • HPLC: Apply reverse-phase C18 columns (acetonitrile:water 60:40) for high-purity isolation (>98%) .

Advanced: How can in silico methods guide the design of more potent derivatives?

Answer:

  • Molecular Docking: Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize candidates with favorable binding poses .
  • QSAR Modeling: Correlate structural features (e.g., substituent electronegativity, logP) with activity data to identify key pharmacophores .
  • ADMET Prediction: Use tools like SwissADME to filter derivatives with poor bioavailability or toxicity risks .

Basic: What are the critical parameters for scaling up synthesis without compromising purity?

Answer:

  • Reagent Addition Rate: Control exothermic reactions (e.g., chloroacetyl chloride addition) via dropwise addition over 30–60 minutes .
  • Temperature Control: Maintain reflux conditions (±2°C) to avoid side reactions .
  • Workup Protocol: Scale recrystallization volumes proportionally (e.g., 10 mL solvent per gram of crude product) .

Advanced: How can researchers investigate the compound’s mechanism of action in cancer cells?

Answer:

  • Flow Cytometry: Assess apoptosis induction (Annexin V/PI staining) and cell cycle arrest (e.g., G1/S phase block) .
  • Western Blotting: Quantify expression of apoptotic markers (e.g., Bax, Bcl-2) and signaling proteins (e.g., p-AKT, ERK) .
  • CRISPR Knockout: Validate target specificity by silencing putative targets (e.g., oncogenic kinases) and measuring resistance .

Basic: What analytical techniques validate the compound’s stability under storage conditions?

Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
  • Mass Spectrometry: Identify degradation products (e.g., hydrolyzed acetamide or sulfanyl groups) .
  • XRPD: Monitor crystallinity changes, which may affect solubility and bioavailability .

Advanced: How can reaction kinetics be optimized for large-scale synthesis?

Answer:

  • Rate Law Determination: Use in situ FTIR or Raman spectroscopy to track reagent consumption and derive rate constants .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 6 hours to 30 minutes) while maintaining yield .
  • Continuous Flow Reactors: Improve heat/mass transfer and minimize side reactions compared to batch processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.